molecular formula C18H22N2OS B14398600 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL CAS No. 89907-46-0

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL

Cat. No.: B14398600
CAS No.: 89907-46-0
M. Wt: 314.4 g/mol
InChI Key: KPWIWORKIZISEJ-UHFFFAOYSA-N
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Description

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL is a compound belonging to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound, with its unique structure, has garnered interest for its potential therapeutic applications and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine derivatives with dimethylamino compounds. One common method involves the alkylation of phenothiazine with 3-(dimethylamino)-2-methylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its antipsychotic and antiemetic properties, as well as its potential use in treating other neurological disorders.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets in the body. It primarily acts as an antagonist at dopaminergic receptors, particularly the D2 receptor, which is associated with its antipsychotic effects. Additionally, it may interact with serotonergic and histaminergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for therapeutic applications .

Properties

CAS No.

89907-46-0

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-1-ol

InChI

InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-14-7-4-5-9-16(14)22-17-10-6-8-15(21)18(17)20/h4-10,13,21H,11-12H2,1-3H3

InChI Key

KPWIWORKIZISEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC(=C31)O)CN(C)C

Origin of Product

United States

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